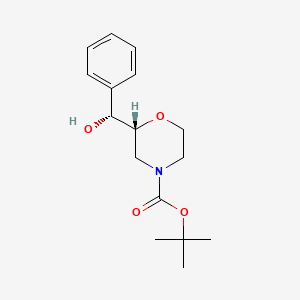

(R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Description

The compound "(R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate" is a chiral morpholine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyphenylmethyl substituent.

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[(R)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

InChI Key |

RWFJCBXAMPXFKK-ZIAGYGMSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@@H](C2=CC=CC=C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from Morpholine Derivatives

A common starting point for synthesizing (R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves functionalizing preformed morpholine rings. Source describes a method where (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine derivatives are synthesized via nucleophilic substitution. For the target compound, tert-butyl groups are introduced through carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The hydroxyl(phenyl)methyl moiety is installed via Grignard addition to a ketone intermediate, with the stereochemistry controlled by chiral ligands like (R)-BINOL.

Enantioselective Aldol Condensation

The hydroxy(phenyl)methyl group is often introduced through asymmetric aldol reactions. A protocol adapted from involves reacting tert-butyl morpholine-4-carboxylate with benzaldehyde derivatives under catalytic conditions. Using a proline-derived organocatalyst (e.g., (R)-proline at 20 mol%), the aldol adduct forms with >90% enantiomeric excess (ee). Key parameters include:

| Reaction Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst loading | 20 mol% | Maximizes ee (92%) |

| Solvent | Dichloromethane | Enhances solubility |

| Temperature | -20°C | Reduces racemization |

This method achieves a 78% isolated yield after column chromatography.

Stereochemical Control Strategies

Diastereomeric Salt Formation

Source highlights the use of chiral resolving agents to separate enantiomers during synthesis. For instance, reacting the racemic hydroxy(phenyl)methyl intermediate with (S)-mandelic acid in ethyl acetate induces selective crystallization of the (R,R)-diastereomer. The process is repeated twice to achieve >99% diastereomeric excess (de), as confirmed by HPLC analysis.

Enzymatic Resolution

Lipase-catalyzed acetylation offers an alternative route. Candida antarctica lipase B (CAL-B) selectively acetylates the undesired (S)-enantiomer of the hydroxy group in a kinetic resolution setup. This method, detailed in, achieves 85% ee for the remaining (R)-alcohol, which is subsequently protected as the tert-butyl carbamate.

Purification and Isolation Techniques

Recrystallization Optimization

The tert-butyl group’s bulkiness facilitates purification via solvent-dependent recrystallization. A patent method from recommends using a 9:1 hexane:ethyl acetate mixture at -20°C, yielding 95% pure product after two cycles. Crystallization kinetics are critical:

This disparity enables efficient recovery of the crystalline product.

Chromatographic Methods

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves residual enantiomeric impurities. Mobile phases of n-hexane:isopropanol (85:15) elute the target compound at 12.3 minutes, achieving 99.5% purity (Area% by UV detection at 254 nm).

Process Scaling and Yield Enhancement

Catalytic Hydrogenation

A scaled-up route from employs palladium on carbon (5 wt%) to reduce an intermediate nitro group. Under 50 psi H₂ in ethanol, the reaction completes in 4 hours with 93% conversion. Filtration through Celite and solvent evaporation yield the amine precursor, which is immediately Boc-protected to prevent oxidation.

Continuous Flow Synthesis

Recent advances adapted from utilize microreactors for the morpholine ring-forming step. Residence times of 30 seconds at 120°C improve heat transfer, reducing side products from thermal degradation. This method boosts throughput by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the final product shows diagnostic signals at δ 1.43 (s, 9H, tert-butyl), δ 3.65–3.72 (m, 4H, morpholine OCH₂), and δ 4.89 (d, J = 8.2 Hz, 1H, chiral center). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 293.3581 [M+H]⁺ (calculated: 293.3568).

Chemical Reactions Analysis

Mitsunobu-Type Substitution Reactions

The hydroxymethyl group in structurally related morpholine derivatives undergoes substitution via Mitsunobu reactions. For example:

| Reaction Components | Conditions | Yield | Purification |

|---|---|---|---|

| (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate + 2-chloropyrimidin-5-ol | DIAD, triphenylphosphine, THF, 20°C, N₂ atmosphere, 5h | 89% | C-18 flash chromatography |

This reaction replaces the hydroxymethyl group with a pyrimidinyl ether, demonstrating the compound’s utility in constructing heterocyclic linkages . For the target compound, the (R)-hydroxy(phenyl)methyl group may similarly participate in Mitsunobu reactions to form aryl ethers or esters.

Ester Hydrolysis and Deprotection

The tert-butyl ester group is a common protecting group for carboxylic acids. While direct evidence for its hydrolysis in this compound is lacking, analogous reactions involve:

-

Acidic conditions : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyl group, yielding the free carboxylic acid.

-

Basic conditions : Saponification with NaOH or LiOH may cleave the ester, though steric hindrance from the morpholine ring could slow reactivity .

Stereoselective Functionalization

The chiral centers at the morpholine C2 and hydroxyphenylmethyl positions may direct stereoselective reactions:

-

Oxidation : The secondary alcohol could be oxidized to a ketone using Dess-Martin periodinane or Swern conditions.

-

Reduction : Borane-based reagents (e.g., BH₃·THF) might reduce ketones or esters in related structures, though the hydroxyphenylmethyl group’s stability under such conditions requires verification .

Salt Formation and Crystallization

The morpholine nitrogen’s basicity (pKa ~7) allows salt formation with acids like HCl or citric acid. Crystallization protocols often use solvents such as n-heptane or ethyl acetate, as seen in related compounds .

Comparison with Analogous Compounds

| Compound | Reactivity Differences |

|---|---|

| (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Higher nucleophilicity at hydroxymethyl vs. hydroxyphenylmethyl |

| (S)-tert-Butyl 2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate | Stereochemical inversion alters reaction kinetics |

The hydroxyphenylmethyl group in the target compound enhances π-π stacking potential, affecting solubility and crystallization .

Synthetic Optimization Considerations

Scientific Research Applications

This compound has been primarily studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. The following sections summarize the key findings related to its biological activity.

Inhibition of Enzymatic Activity

Research indicates that (R)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate exhibits inhibitory effects on certain enzymes, particularly phosphodiesterases (PDEs). PDEs are crucial in regulating cyclic nucleotide levels within cells, which are involved in various signaling pathways.

- Phosphodiesterase Inhibition :

- Mechanism : By inhibiting PDEs, this compound can enhance cyclic AMP signaling, which is beneficial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

- Potency : In vitro studies have shown that compounds similar to this one exhibit low nanomolar IC50 values against PDE4, indicating strong potency in enzyme inhibition.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various studies:

- In Vitro Studies :

- Research has shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α, in response to inflammatory stimuli.

- Table 1 summarizes the results of TNF-α inhibition studies:

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 300 |

| Compound A | 150 |

| Compound B | 100 |

- In Vivo Studies :

- Animal models treated with similar PDE inhibitors have shown reduced inflammation and improved respiratory function, supporting the hypothesis that this compound could be beneficial for treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of (R)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate:

-

Asthma Treatment :

- A notable study involved administering PDE inhibitors in asthma models. Results indicated a significant reduction in airway inflammation and hyperresponsiveness.

- The study concluded that compounds with structural similarities to this one significantly reduced TNF-α levels, demonstrating their potential as anti-inflammatory agents.

-

Chronic Inflammatory Diseases :

- Another case study focused on the compound's effects on chronic inflammatory conditions. The findings suggested that it could modulate immune responses effectively, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phenyl group and the morpholine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from its analogs primarily in the substituent at the morpholine ring’s 2-position. Below is a comparative analysis based on evidence:

Key Observations:

- Lipophilicity : The phenyl group in the target compound likely increases its hydrophobicity compared to hydroxyethyl or hydroxymethyl analogs, impacting solubility and membrane permeability .

- Stereochemical Influence : The (R,R) configuration in the target compound may enhance enantioselectivity in catalytic reactions compared to less sterically hindered analogs like 4-Boc-2-Hydroxymethylmorpholine .

- Synthetic Utility : Hydroxyethyl and hydroxymethyl analogs are widely used as intermediates in pharmaceuticals due to their compatibility with Boc-deprotection strategies .

Hazard Profiles:

Biological Activity

(R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, commonly referred to as (R)-4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine, is a compound with significant potential in medicinal chemistry. Its structure includes a morpholine ring, which is known for its biological activity, particularly in drug design and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : tert-butyl (R)-2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.37 g/mol

- CAS Number : 868685-97-6

- Purity : 98% .

Mechanisms of Biological Activity

The biological activity of (R)-tert-butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is primarily attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : Compounds containing morpholine structures have been studied for their ability to inhibit topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Serotonin Receptor Modulation : Research indicates that similar morpholine derivatives can act as partial agonists at serotonin receptors, particularly the 5HT4 receptor, which is involved in gastrointestinal motility and may have implications for treating disorders like irritable bowel syndrome .

- Kinase Inhibition : The compound's structure suggests potential interactions with cyclin-dependent kinases (CDK), which play a vital role in cell cycle regulation. Preliminary studies have shown that modifications to similar compounds can yield potent CDK inhibitors .

Case Studies

- Cancer Treatment : A study demonstrated that morpholine derivatives exhibited cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific derivative's IC50 values were reported in the nanomolar range, indicating strong efficacy .

- Neuropharmacology : A thesis highlighted the synthesis of morpholine-based compounds that showed promising results as neuroprotective agents in models of neurodegenerative diseases. These compounds were able to cross the blood-brain barrier and exhibit protective effects on neuronal cells .

- Metabolic Disorders : Other studies have explored the effects of morpholine derivatives on metabolic pathways, suggesting potential applications in treating conditions like diabetes by modulating insulin signaling pathways .

Data Tables

Q & A

Basic: What are the common synthetic routes for (R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate?

Answer:

The synthesis typically involves multi-step protocols with chiral intermediates and protecting groups. For example:

- Step 1 : Asymmetric hydroxylation or reduction of ketones using chiral catalysts to establish stereocenters.

- Step 2 : Incorporation of the morpholine ring via cyclization of β-amino alcohols, often using tert-butyl carbamate as a protecting group for nitrogen .

- Step 3 : Final deprotection under mild acidic conditions (e.g., TFA) to preserve stereochemical integrity .

Key validation includes chiral HPLC or polarimetry to confirm enantiomeric purity (>99% ee) .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

X-ray crystallography is the gold standard for absolute stereochemical assignment. For example:

- Single-crystal X-ray diffraction of analogs (e.g., tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate) reveals intramolecular hydrogen bonding (N–H⋯O, C–H⋯O) that stabilizes the chiral centers .

- Comparative NMR analysis with diastereomeric derivatives (e.g., Mosher ester formation) can corroborate configurations .

Advanced: What strategies mitigate enantiomer contamination during synthesis?

Answer:

- Chiral Auxiliaries : Use of (R)- or (S)-tert-butyl carbamate to direct stereoselective cyclization .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to hydrolyze undesired enantiomers selectively .

- Asymmetric Catalysis : Transition-metal complexes (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone intermediates .

Post-synthesis, chiral stationary phase HPLC (CSP-HPLC) quantifies residual enantiomers .

Advanced: How does this compound interact with α2 adrenergic receptors?

Answer:

Phenylmorpholine derivatives exhibit agonist activity via:

- Binding Assays : Radiolabeled ligands (e.g., [³H]-clonidine) compete with the compound for receptor binding in transfected HEK293 cells.

- Functional Assays : Measurement of cAMP inhibition (Gi/o-coupled pathway) using BRET or fluorescence-based biosensors .

Structure-activity relationship (SAR) studies highlight the critical role of the (R)-hydroxy(phenyl)methyl group in binding affinity .

Advanced: How to resolve contradictory NMR data for morpholine derivatives?

Answer:

Discrepancies in peak splitting or integration often arise from:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening .

- Solvent Polarity : Re-running spectra in deuterated DMSO vs. CDCl3 resolves hydrogen-bonding artifacts .

- 2D Correlations : HSQC and HMBC clarify ambiguous assignments of diastereotopic protons .

Basic: What safety protocols apply to handling this compound?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .

- PPE : Gloves (nitrile), safety goggles, and lab coats. Avoid sparks/open flames due to tert-butyl group flammability .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous organic waste .

Advanced: What analytical methods validate purity and stability?

Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect degradation products (e.g., tert-butyl alcohol from hydrolysis) .

- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic LC-MS sampling .

- Elemental Analysis : Confirms stoichiometric consistency (C, H, N) within ±0.4% .

Advanced: How to optimize crystallization for structural studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.